4-Chloropyridine-3-sulfonyl chloride
Description
Significance and Role in Contemporary Chemical Research
In contemporary chemical research, 4-Chloropyridine-3-sulfonyl chloride is esteemed for its role as a key intermediate in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry. The presence of the electrophilic sulfonyl chloride group allows for facile reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its utility in creating diverse molecular scaffolds.
The sulfonamide functional group, in particular, is a well-established pharmacophore found in numerous therapeutic agents. Consequently, this compound serves as a crucial precursor for the development of new pharmaceutical candidates. Its application extends to the synthesis of compounds investigated for various biological activities. Beyond pharmaceuticals, this compound also finds utility in the agrochemical sector for the development of novel pesticides and herbicides. guidechem.com
The strategic placement of the chlorine atom on the pyridine (B92270) ring offers an additional site for chemical modification, often through nucleophilic aromatic substitution or cross-coupling reactions. This dual reactivity enhances its value as a versatile building block, enabling chemists to introduce molecular complexity in a controlled and stepwise manner.
Historical Context of Pyridine Sulfonyl Chloride Chemistry
The chemistry of pyridine sulfonyl chlorides is rooted in the broader history of sulfonyl chloride synthesis, which saw significant development in the mid-20th century. guidechem.com The initial preparations of these compounds were driven by the need for new intermediates in the burgeoning fields of dye chemistry and, later, pharmaceuticals, particularly with the discovery of the sulfa drugs.
Chemical and Physical Properties
The utility of this compound in synthesis is underpinned by its distinct chemical and physical properties.
| Property | Value |
| CAS Number | 33263-44-4 |
| Molecular Formula | C5H3Cl2NO2S |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 44°C |
Data sourced from public chemical databases. nih.govgoogle.com
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that has been optimized for high yield and purity.
Optimized Synthesis Protocol
A common and efficient method for the preparation of this compound starts from 4-hydroxypyridine-3-sulfonic acid. The process involves treatment with a mixture of phosphorus trichloride (B1173362) and chlorine gas.
| Reactant | Molar Equivalent |
| 4-hydroxypyridine-3-sulfonic acid | 1 |
| Phosphorus trichloride (PCl3) | 2.5 |
| Chlorine (Cl2) | 1.5 |
The reaction is typically carried out at reflux temperatures ranging from 80 to 110°C for 20 to 24 hours. This method has been shown to produce the desired product in high yields (95-99%) and with excellent purity (99.7% as determined by HPLC).
Reaction Mechanism
The synthesis proceeds through an electrophilic aromatic substitution mechanism. The reaction of phosphorus trichloride with chlorine generates a potent electrophile, which then attacks the pyridine ring. The sulfonic acid group directs the incoming chlorine atom to the 4-position. Concurrently, the hydroxyl group of the sulfonic acid is substituted by a chlorine atom to form the sulfonyl chloride.
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWYJPUGJYMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423643 | |
| Record name | 4-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33263-44-4 | |
| Record name | 4-Chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Chloropyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is central to the synthesis of sulfonamides, sulfonates, and their derivatives, which are classes of compounds with significant applications in medicinal chemistry and materials science.
Formation of Sulfonamides with Amine Nucleophiles
The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of organic synthesis for the formation of sulfonamides. This transformation proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a second equivalent of the amine or an added base, to yield the stable sulfonamide product.
In a documented synthesis, 4-chloropyridine-3-sulfonyl chloride is reacted with ammonia (B1221849) to produce 4-chloropyridine-3-sulfonamide (B47618). The process results in an approximate 84% yield, with the final product having a melting point of 153°C. This reaction exemplifies the straightforward and high-yielding nature of sulfonamide formation from this substrate.
Table 1: Synthesis of 4-Chloropyridine-3-sulfonamide
| Reactant | Nucleophile | Product | Yield | Melting Point |
|---|---|---|---|---|
| This compound | Ammonia | 4-Chloropyridine-3-sulfonamide | ~84% | 153°C |
Synthesis of Sulfonates with Alcohol Nucleophiles
Analogous to the formation of sulfonamides, this compound reacts with alcohol nucleophiles to generate sulfonate esters. The mechanism involves the oxygen atom of the alcohol attacking the sulfur center, leading to the displacement of the chloride leaving group. A non-nucleophilic base, such as pyridine (B92270), is typically added to neutralize the hydrogen chloride byproduct that is formed.
A critical aspect of this reaction is its stereochemical outcome. The formation of the sulfonate ester proceeds with the retention of configuration at a chiral alcohol's stereocenter. This is because the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond is not broken during the process. This characteristic makes the conversion of alcohols to sulfonates a valuable strategy in stereoselective synthesis, as it transforms the hydroxyl group into a good leaving group without scrambling the stereochemistry of the molecule.
Table 2: General Synthesis of a 4-Chloropyridine-3-sulfonate Ester
| Reactant | Nucleophile | Reagents/Conditions | Product |
|---|---|---|---|
| This compound | Alcohol (R-OH) | Pyridine or other base | 4-Chloropyridine-3-sulfonate ester |
Generation of Sulfonothioates with Thiol Nucleophiles
The reaction of sulfonyl chlorides with thiol nucleophiles to produce sulfonothioates (thiosulfonates) is a possible but less commonly documented transformation compared to reactions with amines and alcohols. Mechanistically, it would be expected to follow a similar pathway involving the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride group. However, the literature on this specific conversion using this compound is not extensive. Often, the reverse reaction, the synthesis of sulfonyl chlorides from thiols via oxidative chlorination, is more frequently described. The direct synthesis of thioethers from sulfonyl chlorides via reductive or deoxygenative pathways has also been explored, which represents a different reaction manifold.
Reactivity of the Chlorinated Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen.
Aromatic Nucleophilic Substitution Reactions
The chlorine atom at the C4 position of the pyridine ring is susceptible to displacement by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom at the para position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
This increased reactivity at the 4-position allows for the selective introduction of various functional groups, such as amines, alkoxides, and thiolates, by displacing the chloride, while the sulfonyl chloride moiety at the 3-position can remain intact under appropriate conditions.
Directed Ortho-Metalation and Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to an adjacent ortho position.
In this compound, both the chloro and the sulfonyl chloride (or its more stable sulfonamide derivative) groups can act as DMGs. This presents a challenge in regioselectivity:
The Chloro Group: Halogens can direct metalation to the adjacent C-H bond. In this molecule, the chloro group at C4 could direct lithiation to the C5 position. Studies on 4-chloropyridine (B1293800) have shown that lithiation with lithium diisopropylamide (LDA) can occur at the C3 position, ortho to the chlorine.
The Sulfonyl Group: The sulfonyl chloride group itself is reactive towards organolithium reagents. However, if it is first converted to a more robust sulfonamide group (-SO₂NR₂), it can serve as an effective DMG, directing metalation to the C2 position.
The ultimate site of functionalization depends on the specific base used, the reaction conditions, and whether the sulfonyl chloride is converted to a sulfonamide prior to the metalation step. This competition between directing groups allows for sophisticated functionalization strategies, potentially enabling selective substitution at either the C2 or C5 positions by careful choice of the synthetic route.
Advanced Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between organoboron compounds and organic halides, through a palladium-catalyzed cycle. The scope of this reaction has been extended to include sulfonyl chlorides as effective coupling partners, serving as stable and accessible alternatives to aryl halides or triflates. In these transformations, arenesulfonyl chlorides react with arene-, heteroarene-, and alkeneboronic acids to form biaryl and vinylarene structures.
The catalytic cycle is understood to proceed via three principal steps:
Oxidative Addition : A low-valent palladium(0) complex undergoes oxidative addition into the carbon-sulfur or sulfur-chlorine bond of the sulfonyl chloride, forming an arylpalladium(II) intermediate. The reactivity of sulfonyl chlorides in this step is notable, with the general reactivity order being ArI > ArSO₂Cl > ArBr > ArCl. researchgate.net
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or sulfinate group and forming a diarylpalladium(II) complex.
Reductive Elimination : The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.
This methodology has been successfully applied to heteroaromatic systems, including pyridine-based sulfonyl halides. researchgate.netresearchgate.net The Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with various boronic acids and esters has been reported to generate 2-arylpyridines in modest to good yields. researchgate.net Given this precedent, this compound represents a plausible substrate for such cross-coupling reactions. Its dual functionality—a sulfonyl chloride and a chloropyridine—offers potential for selective, palladium-catalyzed C-C bond formation at the C3 position via displacement of the sulfonyl chloride group when reacted with organoboron reagents under appropriate conditions.
Radical and Metal-Catalyzed Transformations
Achieving regioselective functionalization of the pyridine ring is a significant synthetic challenge, particularly at the C3 (meta) and C5 positions, due to the inherent electronic properties of the heterocycle. rsc.org A novel and effective strategy for the meta-sulfonylation of pyridines utilizes a visible-light-induced, photocatalyst-free approach mediated by an electron donor–acceptor (EDA) complex. rsc.org
This transformation is facilitated by the formation of an EDA complex between an electron donor, such as an iodide ion, and an electron acceptor, in this case, a sulfonyl chloride like this compound. rsc.org The key mechanistic steps are:
EDA Complex Formation : The sulfonyl chloride and iodide ion associate to form an EDA complex.
Photoexcitation : Upon irradiation with visible light, the EDA complex is excited, promoting a single-electron transfer from the iodide to the sulfonyl chloride.
Radical Generation : This electron transfer results in the homolytic cleavage of the sulfur-chlorine bond, generating a sulfonyl radical.
Pyridine Functionalization : The electrophilic sulfonyl radical then undergoes addition to the electron-rich positions of a pyridine substrate. The reaction is reported to proceed via an oxazino-pyridine intermediate, which directs the high C5-selectivity. rsc.org
This protocol is distinguished by its mild reaction conditions, operating at room temperature without the need for a transition-metal or photoredox catalyst. The high selectivity and scalability of the method offer a promising route for the synthesis of valuable meta-sulfonylated pyridines. rsc.org
The direct sulfonylation of the alkyl side chain of 4-alkylpyridines represents a powerful C-H activation strategy for synthesizing picolyl sulfones, which are versatile synthetic intermediates. This transformation is achieved by reacting a 4-alkylpyridine with an aryl sulfonyl chloride, such as this compound, in the presence of a base like triethylamine (B128534) (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org
The reaction is believed to proceed through a multi-step mechanism involving the activation of the picolyl C-H bond:
N-Sulfonylation : The reaction initiates with the nucleophilic pyridine nitrogen attacking the sulfonyl chloride, forming an N-sulfonylpyridinium salt. acs.org
Deprotonation : The electron-withdrawing effect of the N-sulfonyl group significantly increases the acidity of the picolyl protons. The base (Et₃N) then deprotonates the α-carbon of the alkyl side chain. acs.org
Intermediate Formation : This deprotonation leads to the formation of a key alkylidene dihydropyridine (B1217469) intermediate. acs.org
C-Sulfonylation : This highly reactive intermediate then undergoes sulfonylation at the carbon atom, resulting in the final picolyl sulfone product after subsequent steps. acs.org
This method allows for the formal sulfonylation of unactivated picolyl C-H bonds under mild conditions and is compatible with a range of functional groups on both the alkylpyridine and the aryl sulfonyl chloride. nih.govacs.org
| Entry | Aryl Sulfonyl Chloride | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Benzenesulfonyl chloride | 1.5 | 85 |
| 2 | 4-Methylbenzenesulfonyl chloride | 2.0 | 87 |
| 3 | 4-Methoxybenzenesulfonyl chloride | 8.0 | 82 |
| 4 | 4-Fluorobenzenesulfonyl chloride | 2.0 | 86 |
| 5 | 4-Chlorobenzenesulfonyl chloride | 2.0 | 88 |
| 6 | 4-Bromobenzenesulfonyl chloride | 2.5 | 85 |
| 7 | 2-Naphthalenesulfonyl chloride | 2.5 | 86 |
Theoretical and Computational Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as an indispensable computational tool for investigating the intricate mechanisms of complex organic reactions. It provides detailed insights into reaction pathways, transition state geometries, and the energetic factors that govern reactivity and selectivity, which are often difficult to probe experimentally. researchgate.netmdpi.com
For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, DFT calculations can model the elementary steps of the catalytic cycle. Researchers can compute the free energy profiles for competing pathways of oxidative addition, transmetalation, and reductive elimination. researchgate.netmdpi.com By comparing the activation energy barriers for these steps with different substrates, such as this compound, one can predict the feasibility of the reaction and the origins of its regioselectivity. For instance, DFT can help determine whether oxidative addition occurs preferentially at the S-Cl bond or a C-Cl bond, guiding the design of selective catalysts and reaction conditions. mdpi.com
In the context of photochemical reactions, such as the meta-sulfonylation via EDA complexes, DFT is used to study the electronic structure of the ground and excited states of the complex. nih.gov These calculations can elucidate the nature of the electronic transition upon photoexcitation and model the subsequent bond-breaking events that lead to radical generation. By mapping the potential energy surfaces, DFT helps to rationalize the observed high regioselectivity of the radical addition to the pyridine ring. nih.gov Such theoretical studies are crucial for a fundamental understanding of the reaction mechanism and for the rational design of new, more efficient chemical transformations involving this compound.
Derivatization Chemistry and Applications in Advanced Materials Synthesis Utilizing 4 Chloropyridine 3 Sulfonyl Chloride
Design and Synthesis of Diverse Sulfonamide Derivatives
The primary and most fundamental reaction of 4-chloropyridine-3-sulfonyl chloride is its condensation with primary or secondary amines to yield a diverse library of sulfonamide derivatives. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. The synthesis is typically conducted by reacting the sulfonyl chloride with an amine in an appropriate solvent, often in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.
The versatility of this reaction allows for the incorporation of a vast array of chemical functionalities into the final molecule by simply varying the amine starting material. This enables the systematic synthesis of derivative libraries for screening and optimization in drug discovery and materials science. The amines can range from simple alkylamines to complex aromatic and heterocyclic structures, each imparting unique properties to the resulting sulfonamide.
| Amine Reactant | Illustrative Structure of Amine | Resulting Sulfonamide Derivative Structure | Class of Derivative |
|---|---|---|---|
| Aniline | N-(phenyl)-4-chloropyridine-3-sulfonamide | Aromatic Sulfonamide | |
| Piperidine (B6355638) | 4-Chloro-3-(piperidine-1-sulfonyl)pyridine | Alicyclic Sulfonamide | |
| Benzylamine | N-(benzyl)-4-chloropyridine-3-sulfonamide | Alkyl-Aromatic Sulfonamide | |
| Morpholine | 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine | Heterocyclic Sulfonamide |
Once a library of sulfonamide derivatives is synthesized, structure-activity relationship (SAR) studies are crucial to identify compounds with desired biological or material properties. SAR analysis investigates how systematic changes in a molecule's structure correlate with changes in its activity. For derivatives of this compound, which has been identified as a thrombin inhibitor, modifications can be explored at two primary sites: the amine-derived portion of the sulfonamide and the pyridine (B92270) ring itself. biosynth.com
Modification of the Sulfonamide R-Group: The properties of the amine used in the synthesis directly influence the characteristics of the final compound. Introducing lipophilic groups can enhance membrane permeability, while adding hydrogen bond donors or acceptors can improve binding affinity to a biological target. biosynth.com
Modification of the Pyridine Ring: The 4-chloro group serves as a handle for further derivatization. For instance, it can be substituted by other groups, such as an azide, which can then undergo click chemistry reactions to attach a wide variety of other molecules. mdpi.com This "click tailing" approach allows for late-stage diversification of the core scaffold, providing another avenue for optimizing activity. Studies on pyridine derivatives have shown that the presence and position of substituents significantly affect their antiproliferative activity. nbinno.com
| Structural Modification | Rationale / Hypothesis | Potential Impact |
|---|---|---|
| Varying the amine substituent (R) | To explore the binding pocket of a target enzyme and optimize physicochemical properties. | Modulation of potency, selectivity, and pharmacokinetic properties. biosynth.com |
| Substitution of the 4-chloro group | To introduce new interaction points or attach larger functional moieties. | Altered biological activity or introduction of new functionalities (e.g., fluorescence, targeting ligands). mdpi.com |
| Introduction of H-bond donors/acceptors on the R-group | To form specific hydrogen bonds with amino acid residues in a target protein. | Increased binding affinity and potency. nbinno.com |
| Increasing lipophilicity of the R-group | To enhance cell membrane penetration or interact with hydrophobic pockets. | Improved oral bioavailability and cellular uptake. biosynth.com |
Pyridine-Fused Heterocyclic System Construction
The dual reactivity of this compound is particularly useful for the construction of complex, multi-ring structures. Specifically, it can be used to synthesize pyridine-fused heterocyclic systems through intramolecular cyclization reactions. This strategy involves a two-step, one-pot process where both the sulfonyl chloride and the 4-chloro position react sequentially.
The general approach involves reacting this compound with a bifunctional nucleophile, such as an amino-alcohol or an amino-thiol.
Step 1 (Sulfonamide Formation): The amine group of the bifunctional nucleophile selectively attacks the highly electrophilic sulfonyl chloride, forming an intermediate N-substituted 4-chloropyridine-3-sulfonamide.
Step 2 (Intramolecular Cyclization): In the presence of a base, the second nucleophilic group (e.g., the hydroxyl or thiol) is deprotonated. This newly formed alkoxide or thiolate then performs an intramolecular nucleophilic aromatic substitution (SNAr) at the C-4 position of the pyridine ring, displacing the chloride ion and closing the ring.
This powerful strategy leads to the formation of novel pyridine-fused sultams (cyclic sulfonamides), such as pyridothiadiazine dioxides, which are of interest in medicinal chemistry. nih.gov The ability to construct such complex scaffolds from a relatively simple starting material highlights the utility of this compound as a versatile building block. mdpi.comresearchgate.net
Applications in Bioconjugation Techniques
Bioconjugation is the chemical strategy of linking molecules to biomolecules, such as proteins or antibodies, to create novel probes, therapeutics, or diagnostics. The electrophilic nature of the sulfonyl chloride group makes this compound a candidate for such applications. nih.gov
Sulfonyl chlorides are known to react with nucleophilic amino acid side chains on the surface of proteins. nih.gov The most common target is the ε-amino group of lysine (B10760008) residues, which reacts to form a highly stable sulfonamide bond. This reaction proceeds under mild conditions compatible with maintaining the protein's structure and function.
By using this compound, a protein can be tagged with the 4-chloropyridine-3-sulfonyl moiety. The pyridine ring serves as a stable linker, and the 4-chloro position remains available for subsequent modifications, potentially allowing for the attachment of a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol chain) in a sequential fashion. This potential for dual functionalization makes it an interesting, though less common, alternative to more standard bioconjugation reagents. cam.ac.uk
Development of Functionalized Polymers and Advanced Materials
The reactivity of this compound also allows for its incorporation into polymers, leading to the development of functionalized and advanced materials with tailored properties. mdpi.com The pyridine and sulfonyl groups can impart desirable characteristics such as thermal stability, altered solubility, and metal-coordinating capabilities. researchgate.netresearchgate.net There are two primary strategies for its use in polymer science:
Polymer Grafting: An existing polymer with nucleophilic side chains (e.g., a polymer containing amine groups) can be functionalized by reacting it with this compound. This process, known as polymer grafting, covalently attaches the pyridine-sulfonyl moiety onto the polymer backbone, modifying the material's surface properties or bulk characteristics.
Initiator for Controlled Polymerization: Sulfonyl chlorides can serve as initiators for certain types of metal-catalyzed living radical polymerization (LRP). cmu.edu In this process, the S-Cl bond can be homolytically cleaved to generate a sulfonyl radical, which then initiates the polymerization of a monomer like styrene (B11656) or methyl methacrylate. The result is a polymer chain with a 4-chloropyridine-3-sulfonyl group at one end. This method provides excellent control over the polymer's molecular weight and architecture.
| Method | Description | Resulting Polymer Structure | Potential Applications |
|---|---|---|---|
| Polymer Grafting | The sulfonyl chloride group reacts with nucleophilic sites on a pre-formed polymer backbone. | Polymer with pendant 4-chloropyridine-3-sulfonamide side chains. | Functional membranes, separation media, polymer-supported catalysts. researchgate.net |
| Living Radical Polymerization (LRP) Initiator | The molecule initiates the growth of polymer chains from its sulfonyl chloride group. cmu.edu | Polymer chains with a 4-chloropyridine-3-sulfonyl terminal group. | Synthesis of well-defined block copolymers, star polymers, and functional polymer surfaces. |
Role of 4 Chloropyridine 3 Sulfonyl Chloride in Medicinal Chemistry and Biological Research
Precursor in Pharmaceutical Synthesis
The inherent reactivity of the sulfonyl chloride group, coupled with the chemical properties of the chloropyridine core, makes 4-Chloropyridine-3-sulfonyl chloride a favored starting material in multi-step pharmaceutical syntheses. Its utility spans a wide spectrum of drug categories, from well-established diuretics to investigational compounds in oncology and infectious diseases.
Intermediate for Diuretics and Antihypertensive Agents (e.g., Torasemide)
One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of Torasemide, a potent loop diuretic used in the management of edema and hypertension. The synthesis of Torasemide hinges on the sequential reactions involving this precursor.
The process typically begins with the conversion of 4-hydroxypyridine-3-sulfonic acid to this compound. nih.govthieme-connect.com This is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. The sulfonyl chloride is then reacted with ammonia (B1221849) to form 4-chloropyridine-3-sulfonamide (B47618). nih.govgoogle.com This sulfonamide intermediate is a critical component, providing the necessary functional group for the final steps of the synthesis.
Following the formation of the sulfonamide, a nucleophilic aromatic substitution reaction is carried out with m-toluidine, where the chlorine atom on the pyridine (B92270) ring is displaced to yield 4-(m-tolylamino)pyridine-3-sulfonamide. nih.gov The final step involves the reaction of this intermediate with isopropyl isocyanate to furnish the target molecule, Torasemide. google.com The entire synthetic pathway underscores the indispensable role of this compound as the foundational scaffold upon which the final drug molecule is constructed.
| Intermediate | Precursor | Reagent(s) | Product |
| 1 | 4-hydroxypyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride | This compound |
| 2 | This compound | Ammonia | 4-chloropyridine-3-sulfonamide |
| 3 | 4-chloropyridine-3-sulfonamide | m-toluidine | 4-(m-tolylamino)pyridine-3-sulfonamide |
| 4 | 4-(m-tolylamino)pyridine-3-sulfonamide | Isopropyl isocyanate | Torasemide |
Scaffold for Antimicrobial Agents
The sulfonamide group (-SO2NH2) is a well-established pharmacophore in the field of antimicrobial agents, famously represented by the sulfa drugs. This compound serves as a valuable scaffold for the synthesis of novel sulfonamide derivatives with potential antimicrobial activity. The reactivity of the sulfonyl chloride allows for its facile reaction with a wide range of amines, leading to a diverse library of sulfonamides.
Research has demonstrated that novel sulfonamides synthesized from various sulfonyl chlorides exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net For instance, studies on sulfonyl piperidine (B6355638) carboxamide derivatives have shown moderate to good activity against various microorganisms. asianpubs.org While not all studies explicitly start with this compound, the established principles of sulfonamide synthesis highlight its potential as a starting material for new antimicrobial candidates. The pyridine ring itself can also contribute to the biological activity of the resulting molecules.
Building Block for Anti-inflammatory Compounds
The pyridine and sulfonamide moieties are present in a number of compounds exhibiting anti-inflammatory properties. This compound provides a convenient starting point for the synthesis of novel compounds for investigation in this therapeutic area. The synthesis of various thiazolo[4,5-b]pyridine (B1357651) and pyrazole (B372694) derivatives has been shown to yield compounds with considerable anti-inflammatory effects, with some even exceeding the activity of the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.comnih.gov
The general strategy involves the reaction of this compound with appropriate amines or other nucleophiles to generate a library of compounds that can be screened for their ability to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. nih.gov The versatility of the starting material allows for systematic modifications of the final structure, enabling structure-activity relationship (SAR) studies to optimize anti-inflammatory potency.
Development of Anticancer Agents
The 4-substituted pyridine-3-sulfonamide (B1584339) framework is a recognized scaffold in the design of novel anticancer agents. This compound is a key precursor for accessing this important class of compounds. Research has led to the synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, which have been evaluated for their in vitro anticancer activity. nih.gov
One notable compound from these studies, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, demonstrated significant activity and selectivity against leukemia, colon cancer, and melanoma cell lines. nih.gov The synthesis of this and similar compounds relies on the initial conversion of this compound to the corresponding sulfonamide, which is then further functionalized. These findings underscore the importance of this starting material in the development of new chemotherapeutic candidates. nih.gov
Agents for Antidiabetic Research
Sulfonamide and sulfonylurea derivatives have a long history in the management of diabetes mellitus. This compound provides a synthetic entry point to novel compounds for antidiabetic research. Studies have explored new sulfonamide derivatives as potential multitarget antidiabetic agents, evaluating their in vitro α-glucosidase and α-amylase inhibition activities, as well as their effect on glucose uptake. rsc.org
The design and synthesis of novel pyrimidinedione derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors have also been reported, with some compounds showing excellent inhibitory activity. nih.gov While these studies may not directly utilize this compound, they highlight the therapeutic potential of sulfonamide-containing scaffolds in diabetes research, a potential that can be explored starting from this versatile precursor.
Potential Antimalarial Agents
The search for new and effective antimalarial drugs is a global health priority. The sulfonamide functional group is present in some existing antimalarial drugs, and the pyridine ring is a common feature in many others. This has prompted research into novel sulfonamide-containing heterocyclic compounds as potential antimalarial agents.
A study focused on the development of novel nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents utilized a similar starting material, 2-chloropyridine-3-sulfonyl chloride, to generate a library of compounds for in vitro evaluation against Plasmodium falciparum. mdpi.com This research provides a strong rationale for the use of this compound as a scaffold to generate analogous series of compounds with potential antimalarial activity. The ability to create diverse libraries of molecules from this starting material is crucial for identifying new lead compounds in the fight against malaria. nih.govmdpi.com
Utility in Agrochemical Development
The pyridine and sulfonyl chloride functionalities within this compound make it a valuable intermediate in the creation of novel agrochemicals. Its reactivity allows for the introduction of the pyridinesulfonyl moiety into larger molecules, a common feature in various classes of herbicides and pesticides.
Synthesis of Herbicides and Pesticides
This compound is a key precursor in the synthesis of certain classes of herbicides, particularly those based on a sulfonylurea or sulfonamide backbone. The general synthetic strategy involves the reaction of the sulfonyl chloride group with an appropriate amine or isocyanate to form the corresponding sulfonamide or sulfonylurea. These resulting compounds can exhibit potent herbicidal activity by inhibiting essential enzymes in target weeds.
One important class of herbicides that can be synthesized from pyridinesulfonyl chlorides are the pyridinesulfonylureas. While specific examples detailing the direct use of the 4-chloro substituted version are not extensively documented in publicly available research, the general synthetic routes are well-established. For instance, pyridinesulfonylureas with high herbicidal activity are known to be effective for weed control in major crops like corn. google.com The synthesis typically involves the reaction of a pyridinesulfonamide with a pyrimidinyl carbamate. google.com
Research into novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives has also demonstrated significant herbicidal potential. Several compounds in this class have shown efficient control of various weeds at low application rates, with some exhibiting activity comparable to or better than commercial herbicides. nih.gov This highlights the importance of the pyridinesulfonamide scaffold in developing new crop protection agents.
The development of insecticides has also benefited from sulfonamide chemistry. For example, the insecticide candidate NKY-312, a triazinone sulfonamide derivative, was synthesized through a sulfonylation reaction, demonstrating the utility of sulfonyl chlorides in creating new pest control agents.
Below is a table summarizing the classes of potential agrochemicals derived from pyridinesulfonyl chlorides and their general applications.
| Agrochemical Class | General Structure Moiety | Primary Application | Example of Related Research |
|---|---|---|---|
| Pyridinesulfonylureas | Pyridyl-SO2-NH-CO-NH-Heterocycle | Herbicidal (pre- and post-emergence) | Control of broadleaf and grass weeds in crops like corn. google.com |
| Pyridinesulfonamides | Pyridyl-SO2-NH-R | Herbicidal | Effective against various weeds including velvet leaf and barnyard grass. nih.gov |
| Triazinone Sulfonamides | Heterocycle-SO2-NH-Triazinone | Insecticidal | Development of novel insecticide candidates. |
Spectroscopic and Chromatographic Derivatization for Bioanalytical Applications
The reactivity of the sulfonyl chloride group in this compound makes it an excellent derivatization reagent for enhancing the detection and analysis of various biomolecules using modern analytical techniques.
LC-ESI-MS/MS Derivatization Reagents
In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization is often employed to improve the ionization efficiency and sensitivity of analytes. Pyridine-3-sulfonyl chloride, a closely related compound, has been successfully used as a derivatization agent for the analysis of steroidal estrogens and bisphenols. This derivatization introduces a pyridine moiety, which has a high proton affinity, thereby enhancing the signal in positive ion ESI-MS.
This technique offers a specific and sensitive approach for the analysis of these compounds in various biological and environmental samples. The fragmentation of the derivatized molecules in the mass spectrometer produces characteristic product ions, allowing for highly selective and quantitative analysis.
Sulfonylation of Biological Molecules (e.g., RNA 2'-OH groups)
Recent research has highlighted the potential of sulfonylating reagents for the selective modification of RNA. Activated small-molecule sulfonyl species can react with the 2'-hydroxyl (2'-OH) groups of RNA. This reaction is particularly useful for probing RNA structure, as the sulfonylation can cause reverse transcriptase to stop, allowing for the identification of modified sites.
This method provides a new tool for RNA research, enabling the study of RNA structure and function with greater control and versatility. The ability to selectively modify RNA opens up new avenues for understanding the complex roles of RNA in biological systems.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches in Synthesis
Traditional synthesis methods for pyridine (B92270) sulfonyl chlorides often involve harsh reagents like phosphorus pentachloride and phosphorus oxychloride, which pose significant environmental and safety challenges. patsnap.com In response, the principles of green chemistry are being applied to develop more sustainable synthetic routes. Research efforts are focused on using milder reaction conditions and avoiding hazardous chemicals. patsnap.com
| Synthesis Method | Key Features | Advantages |
| Modified Diazotization | Starts from 3-aminopyridine; avoids phosphorus-based reagents. patsnap.comgoogle.com | Milder conditions, reduced waste, higher yields (>80%), lower cost. patsnap.comgoogle.com |
| NCS Chlorosulfonation | Utilizes N-chlorosuccinimide as the chlorinating agent. organic-chemistry.org | Avoids hazardous reagents like chlorine gas, operationally simple. organic-chemistry.org |
| Oxidative Chlorination | Uses dual-function reagents like sodium hypochlorite (B82951) (bleach). rsc.org | Cost-effective and atom-efficient. rsc.org |
Advanced Catalyst Design for Selective Transformations
Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving 4-chloropyridine-3-sulfonyl chloride. Researchers are exploring advanced catalyst designs to control transformations and create complex molecular architectures. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been effectively used as a catalyst for the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides. nih.gov This reaction proceeds through the formation of an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, enabling the formal sulfonylation of otherwise unactivated picolyl C–H bonds. nih.gov
In the synthesis of pyridine sulfonyl chloride derivatives, metal catalysts such as cuprous chloride or cupric chloride have been employed to facilitate the desired transformations. google.com The development of novel catalysts is aimed at improving yields, reducing reaction times, and enabling highly selective modifications of the pyridine core, which is essential for creating new chemical entities with specific biological activities.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automation represents a significant leap forward in the synthesis of sulfonyl chlorides, addressing many of the safety and scalability issues associated with traditional batch processing. rsc.orgmdpi.com Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, which is critical for managing highly exothermic reactions common in sulfonyl chloride synthesis. rsc.orgnih.gov This enhanced control improves process safety by minimizing the risk of thermal runaway. rsc.org
Automated continuous systems, utilizing components like continuous stirred-tank reactors (CSTRs) and real-time monitoring, have been developed for the scalable production of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems have demonstrated significant improvements in process consistency, reliability, and space-time yield compared to optimized batch conditions. mdpi.com For example, a flow chemistry protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent achieved a very high space-time yield (6.7 kg L⁻¹ h⁻¹) with a short residence time of just 41 seconds. rsc.org Such advancements are crucial for the efficient and safe manufacturing of key chemical intermediates. mdpi.comresearchgate.net
| Technology | Advantages | Example Application |
| Continuous Flow Chemistry | Enhanced safety, superior heat/mass transfer, improved control over exothermic reactions, scalability. rsc.orgnih.gov | Synthesis of aryl sulfonyl chlorides using N-chloroamides, achieving high space-time yields. rsc.org |
| Automated Synthesis | Improved process consistency, reliability, and spacetime yield; reduced manual intervention. mdpi.comresearchgate.net | Multi-hundred-gram production of aryl sulfonyl chlorides using CSTRs with automated process control. mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications
This compound is a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for its incorporation into a wide range of molecular structures to form sulfonamides, which are a cornerstone of many drug classes. rsc.org
Derivatives of this compound have shown potential in various therapeutic areas. Research has identified this compound itself as a thrombin inhibitor, suggesting its potential in developing antithrombotic agents. biosynth.com Furthermore, related structures like 2-chloropyridine-3-sulfonyl chloride have been used as starting materials to synthesize novel mdpi.comrsc.orgbiosynth.comtriazolo[4,3-a]pyridine sulfonamides that exhibit potential antimalarial activity. mdpi.com The ability to use sulfonyl chlorides in late-stage functionalization allows for the diversification of existing drugs and complex molecules, expanding the opportunities for drug discovery. nih.gov
Computational Chemistry for Predictive Modeling in Drug Discovery and Reaction Optimization
Computational chemistry is an increasingly powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. In the context of this compound, computational models are used to predict its reactivity and guide the synthesis of new derivatives. Techniques such as Density Functional Theory (DFT) can be employed to understand reaction mechanisms and optimize conditions for higher yields and selectivity.
In drug discovery, in silico methods like pharmacophore modeling, virtual screening, and molecular docking are used to identify potential biological targets and design new therapeutic agents. mdpi.com For example, these methods were used in the discovery of potential antimalarial compounds derived from a related pyridine sulfonyl chloride. mdpi.com Physicochemical properties derived from computational models, such as the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP), are critical for evaluating the drug-likeness of newly synthesized compounds. mdpi.comchemscene.com
| Computational Method | Application Area | Purpose |
| Predictive Reactivity Models | Reaction Optimization | To predict the outcomes of chemical reactions and optimize conditions for synthesis. |
| Virtual Screening | Drug Discovery | To computationally screen large libraries of compounds against a biological target to identify potential hits. mdpi.com |
| Molecular Docking | Drug Design | To predict the binding orientation of a small molecule to its protein target to inform the design of more potent drugs. mdpi.com |
| Pharmacophore Modeling | Drug Design | To identify the essential 3D arrangement of functional groups responsible for a molecule's biological activity. mdpi.com |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Chloropyridine-3-sulfonyl chloride to maximize yield and purity?
To synthesize this compound, a sulfonation reaction using sulfuryl chloride (SO₂Cl₂) under controlled anhydrous conditions is commonly employed. Key parameters include:
- Temperature : Maintain between 0–5°C during reagent addition to minimize side reactions (e.g., over-sulfonation).
- Solvent : Use inert solvents like dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
- Stoichiometry : A 1:1.2 molar ratio of pyridine derivative to sulfuryl chloride ensures complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from chloroform) isolates the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring its structural integrity?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks at m/z 212.05 (C₅H₃Cl₂NO₂S) .
- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map Reaction Pathways : Identify transition states and intermediates for substitutions at the sulfonyl chloride or chloropyridine positions.
- Predict Regioselectivity : Compare activation energies for nucleophilic attack at the 4-chloro vs. 3-sulfonyl sites.
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reactions in solvents like DMF or acetonitrile .
Example: A study on 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride derivatives revealed higher reactivity at sulfonyl groups due to electron-withdrawing effects, validated by DFT .
Q. What strategies resolve discrepancies in biological activity data among derivatives of this compound?
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace chlorine with nitro or methoxy groups) and correlate with bioassay results (e.g., enzyme inhibition).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity assays.
- Controlled Replicates : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to reduce variability in anti-proliferative studies. For example, derivatives with 3-nitro substituents showed inconsistent cytotoxicity due to redox-sensitive metabolite generation .
Q. How should researchers handle contradictions in thermal stability data for sulfonyl chloride intermediates?
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under inert (N₂) vs. oxidative (air) atmospheres.
- Kinetic Studies : Apply the Ozawa-Flynn-Wall method to calculate activation energy (Eₐ) for decomposition.
- By-Product Analysis : Use GC-MS to identify volatile degradation products (e.g., SO₂ or HCl gas). For instance, this compound decomposes above 150°C, releasing HCl, which accelerates degradation in humid environments .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
Q. How can researchers optimize the synthesis of sulfonamide derivatives from this compound?
- Amine Selection : Primary amines (e.g., methylamine) react faster than bulky secondary amines.
- Base Catalysis : Use Et₃N or DMAP to neutralize HCl and drive the reaction.
- Workup : Extract unreacted amine with dilute HCl (pH 3–4) and purify via flash chromatography. Example: Coupling with cyclopropylamine yielded a sulfonamide with 85% purity, confirmed by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
N-(phenyl)-4-chloropyridine-3-sulfonamide
4-Chloro-3-(piperidine-1-sulfonyl)pyridine
N-(benzyl)-4-chloropyridine-3-sulfonamide
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine